Denv-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

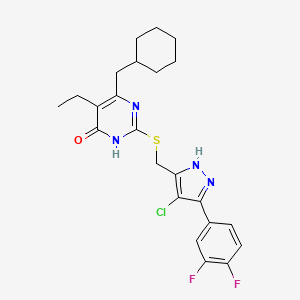

Molecular Formula |

C23H25ClF2N4OS |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

2-[[4-chloro-3-(3,4-difluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C23H25ClF2N4OS/c1-2-15-18(10-13-6-4-3-5-7-13)27-23(28-22(15)31)32-12-19-20(24)21(30-29-19)14-8-9-16(25)17(26)11-14/h8-9,11,13H,2-7,10,12H2,1H3,(H,29,30)(H,27,28,31) |

InChI Key |

GYGFJKYRVOOELP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC(=C(C=C3)F)F)Cl)CC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Denv-IN-5: A Technical Guide to the Core Mechanism of Action Against Dengue Virus via Inhibition of NS5 Nuclear Import

Executive Summary: While a specific antiviral agent designated "Denv-IN-5" is not prominently documented in current scientific literature, this guide explores a critical and well-validated mechanism of action against the Dengue virus (DENV): the inhibition of the Non-Structural Protein 5 (NS5) nuclear import. This pathway is a key target for a new class of broad-spectrum antiviral candidates. This document provides an in-depth analysis of this mechanism, utilizing data from exemplary inhibitor compounds like Ivermectin and N-(4-hydroxyphenyl) retinamide (4-HPR/Fenretinide) to illustrate the core principles. This guide is intended for researchers, scientists, and drug development professionals working on antiviral therapies for Dengue and other flaviviruses.

Introduction: The Role of DENV NS5 and Its Nuclear Localization

The Dengue virus, a member of the Flaviviridae family, encodes a large, multifunctional Non-Structural Protein 5 (NS5). This protein is paramount for viral replication, possessing an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain. Although DENV replication occurs exclusively in the cytoplasm of the host cell, a significant portion of NS5 translocates to and accumulates in the nucleus.[1][2][3]

This nuclear localization of NS5 is not a passive event but a strategic maneuver by the virus to counteract the host's innate immune response.[1][2][4] By entering the nucleus, NS5 can interfere with host signaling pathways, such as the JAK-STAT pathway, and modulate cellular processes like mRNA splicing to create a more favorable environment for viral propagation.[5] The nuclear import of NS5 is therefore considered a critical step for establishing a productive infection, making it an attractive target for antiviral intervention.

The Core Mechanism: Targeting the NS5 Nuclear Import Pathway

The translocation of DENV NS5 from the cytoplasm to the nucleus is an active process mediated by the host's classical nuclear import machinery. NS5 contains specific nuclear localization signals (NLS) that are recognized by the importin α/β1 (IMPα/β1) heterodimer, a cellular transport receptor.[1][3][6] The IMPα subunit recognizes and binds to the NLS on NS5, while the IMPβ1 subunit facilitates the translocation of the entire complex through the nuclear pore complex.

Inhibiting this interaction is a validated antiviral strategy. By preventing NS5 from reaching the nucleus, its ability to suppress the host's antiviral defenses is crippled, allowing the cell's natural immune mechanisms to control and clear the virus more effectively. This mechanism of action has been demonstrated to be effective against all four serotypes of the Dengue virus.[7]

Two primary strategies have emerged for disrupting the NS5-importin interaction:

-

Targeting the Host Importin Machinery: Compounds like Ivermectin directly bind to the host's IMPα protein. This binding induces a conformational change in IMPα, preventing it from associating with IMPβ1 and thereby blocking the formation of a functional import complex capable of recognizing and transporting NLS-containing cargo like NS5.[6][8]

-

Targeting the Viral Protein: Compounds such as 4-HPR (Fenretinide) are believed to act by targeting the viral NS5 protein itself. This interaction likely masks the NLS on NS5, preventing its recognition by the IMPα/β1 heterodimer and consequently blocking its entry into the nucleus.[5]

Below is a diagram illustrating the DENV NS5 nuclear import pathway and the points of inhibition.

The following diagram illustrates the distinct mechanisms of action for host-targeting and virus-targeting inhibitors.

Quantitative Data on Inhibitor Efficacy

The efficacy of compounds targeting the DENV NS5 nuclear import pathway has been quantified through various in vitro assays. The data demonstrates potent antiviral activity at non-cytotoxic concentrations.

| Compound | Target | Assay Type | Virus Serotype(s) | Efficacy Metric (EC50 / IC50) | Reference(s) |

| 4-HPR (Fenretinide) | DENV NS5 | Cell-based antiviral assay | DENV-1, 2, 3, 4 | ~1-2 µM (EC50) | [9] |

| Ivermectin | Host Importin α/β1 | Cell-based antiviral assay | DENV-1, 2, 3, 4 | Potent antiviral activity demonstrated | [6][7][10] |

| Quercetin | DENV Replication | Foci Forming Unit Reduction | DENV-2 | 35.7 µg/mL (IC50) | [11] |

| Daidzein | DENV Replication | Foci Forming Unit Reduction | DENV-2 | 142.6 µg/mL (IC50) | [11] |

Note: Quercetin and Daidzein are included for comparative context of antiviral compounds but may not specifically target NS5 nuclear import.

Key Experimental Protocols

The investigation of DENV NS5 nuclear import and its inhibition relies on a set of established molecular and cellular biology techniques.

Assay for NS5 Subcellular Localization

This protocol is used to visualize the location of the NS5 protein within infected or transfected cells.

-

Cell Culture and Treatment:

-

Plate host cells (e.g., Vero, Huh7) on coverslips in a 24-well plate.

-

Infect cells with DENV (e.g., MOI of 1) or transfect with a plasmid expressing GFP-tagged NS5.

-

For inhibition studies, treat a subset of cells with the desired concentration of the inhibitor compound at the time of infection or post-transfection.

-

-

Immunofluorescence Staining (for infected cells):

-

At 24-48 hours post-infection, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody specific to DENV NS5.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mount coverslips onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Analysis:

-

Image the cells using a confocal laser-scanning microscope.

-

Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of the NS5 signal. A significant decrease in the nuclear-to-cytoplasmic ratio in inhibitor-treated cells indicates successful inhibition of nuclear import.[1][12]

-

Protein-Protein Interaction Assay (AlphaScreen)

This biochemical assay provides direct evidence of the interaction between NS5 and importin α/β and can quantify the disruptive effect of an inhibitor.

-

Reagent Preparation:

-

Purify recombinant DENV NS5 protein and importin α/β proteins.

-

Biotinylate one of the binding partners (e.g., NS5).

-

-

Assay Protocol:

-

In a microplate, combine the biotinylated protein with streptavidin-coated donor beads.

-

Add the other binding partner, which is bound to glutathione S-transferase (GST), along with glutathione-coated acceptor beads.

-

For inhibition assays, pre-incubate one of the binding partners with various concentrations of the inhibitor.

-

Incubate the mixture to allow for binding.

-

-

Data Acquisition:

-

When the donor and acceptor beads are brought into proximity by the protein-protein interaction, excitation of the donor bead at 680 nm results in the emission of singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.

-

Measure the signal on a compatible plate reader. A decrease in signal in the presence of the inhibitor indicates disruption of the NS5-importin interaction.[1][4]

-

Antiviral Efficacy Assay (Plaque or Foci Reduction Assay)

This assay quantifies the amount of infectious virus produced by cells and is the gold standard for determining the effective concentration (EC50) of an antiviral compound.

-

Infection and Treatment:

-

Seed Vero cells in 12-well plates.

-

Pre-incubate a known amount of DENV (e.g., 100 plaque-forming units) with serial dilutions of the inhibitor compound.

-

Infect the Vero cell monolayers with the virus-inhibitor mixture.

-

-

Plaque Development:

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose or agar) containing the corresponding concentration of the inhibitor.

-

Incubate for 5-7 days to allow plaques (zones of cell death) to form.

-

-

Quantification:

The workflow for screening and validating an inhibitor of NS5 nuclear import is visualized below.

Conclusion and Future Directions

The inhibition of DENV NS5 nuclear import represents a robust and promising strategy for the development of novel anti-dengue therapeutics. This mechanism disrupts a key viral process required for overcoming host defenses, and compounds acting via this pathway have demonstrated efficacy against all four DENV serotypes. The detailed experimental protocols provided herein offer a clear framework for the identification and validation of new chemical entities targeting this pathway. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds like 4-HPR to advance them into clinical trials. Furthermore, the conservation of the NS5-importin interface across other medically important flaviviruses, such as Zika and West Nile virus, suggests that inhibitors targeting this pathway could serve as broad-spectrum antiviral agents.

References

- 1. Investigating dengue virus nonstructural protein 5 (NS5) nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Dengue Virus Nonstructural Protein 5 (NS5) Nuclear Import | Springer Nature Experiments [experiments.springernature.com]

- 3. research.monash.edu [research.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. Novel Flavivirus Antiviral That Targets the Host Nuclear Transport Importin α/β1 Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear localization of dengue virus (DENV) 1-4 non-structural protein 5; protection against all 4 DENV serotypes by the inhibitor Ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and dengue virus | Semantic Scholar [semanticscholar.org]

- 11. Antiviral activity of four types of bioflavonoid against dengue virus type-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear Localization of Dengue Virus Nonstructural Protein 5 Does Not Strictly Correlate with Efficient Viral RNA Replication and Inhibition of Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Efficacy of Denv-IN-5 Against DENV Serotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Denv-IN-5, a selective inhibitor of the Dengue virus (DENV). The document details its activity across the four major DENV serotypes, outlines the experimental protocols used for its evaluation, and visualizes the underlying scientific workflows and viral processes.

Introduction: The Challenge of Dengue and the NS5 Target

Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for an estimated 390 million infections annually.[1][2] The virus comprises four genetically similar but antigenically distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[1][3] A recently discovered fifth serotype, DENV-5, has been identified in the sylvatic (forest) cycle, posing potential future challenges for vaccine and therapeutic development.[4][5]

The absence of specific antiviral drugs makes Dengue a significant global health concern.[6][7] A promising target for antiviral drug development is the DENV non-structural protein 5 (NS5).[8][9] NS5 is the largest and most conserved protein across all DENV serotypes and possesses two crucial enzymatic functions essential for viral replication:[7][10][11]

-

An N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MTase) domain, which caps the viral RNA.[10][11]

-

A C-terminal RNA-dependent RNA polymerase (RdRp) domain, which synthesizes new viral RNA.[10][11]

Inhibiting the NS5 protein is a key strategy for halting viral replication. This compound has emerged as an effective and selective inhibitor of Dengue virus in vitro.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory activity against all four major Dengue virus serotypes. The 50% effective concentration (EC50) values are summarized below. For context, its activity against Human Immunodeficiency Virus (HIV-1) is also included to highlight its selectivity for DENV.

| Virus Serotype | EC50 (μM) | Reference |

| DENV-1 | 1.47 | [12] |

| DENV-2 | 9.23 | [12] |

| DENV-3 | 7.08 | [12] |

| DENV-4 | 8.91 | [12] |

| HIV-1IIIB | 0.1512 | [12] |

Note: Cytotoxicity (CC50) data for this compound was not available in the reviewed literature. A comprehensive assessment of the inhibitor's selectivity index (SI = CC50/EC50) requires this data.

Mechanism of Action: Inhibition of Viral Replication

While the precise binding site of this compound is not detailed in the provided results, its designation as a "Denv-IN" compound strongly suggests it functions as an inhibitor of a key DENV non-structural protein, likely NS5. By targeting the NS5 protein, this compound interferes with the synthesis of the viral genome, a critical step in the production of new virus particles.[10][11] This disruption of the replication complex effectively halts the viral life cycle within the host cell.

Caption: DENV replication cycle and the inhibitory action of this compound.

Experimental Protocols

The evaluation of in vitro antiviral efficacy against DENV involves several standardized assays. The following protocols are representative of the methodologies used to generate data like that presented for this compound.

-

Cell Lines: Vero E6 (African green monkey kidney) or BHK-21 (baby hamster kidney) cells are commonly used as they are highly permissive to DENV infection.[6][13] Human hepatoma cells like Huh-7 can also be used.[8]

-

Virus Strains: Laboratory-adapted prototype strains (e.g., DENV-1 Hawaii, DENV-2 New Guinea C, DENV-3 H87, DENV-4 H241) or clinical isolates are propagated in C6/36 mosquito cells or Vero cells to create high-titer stocks.[14] Virus titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[15]

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Host cells (e.g., BHK-21) are seeded in 96-well plates and incubated to form a confluent monolayer.[13]

-

Infection and Treatment: The cell culture medium is removed, and cells are infected with a specific DENV serotype at a predetermined multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound (like this compound) are added.[6]

-

Incubation: The plates are incubated for 5-7 days until significant CPE is observed in the untreated virus control wells.[15]

-

Quantification: Cell viability is assessed using a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by staining the remaining viable cells with crystal violet.[15]

-

Data Analysis: The absorbance is read, and the EC50 value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.[6]

PRNT is a highly sensitive method to quantify the inhibition of infectious virus particles.

-

Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

-

Virus-Compound Incubation: A fixed amount of DENV (e.g., 100 plaque-forming units, PFU) is pre-incubated with serial dilutions of the test compound for 1 hour at 37°C.[16]

-

Infection: The virus-compound mixture is added to the cell monolayers and allowed to adsorb for 1-2 hours.[16]

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread and localize infection, forming plaques.

-

Incubation and Visualization: Plates are incubated for 5-7 days. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[15]

-

Data Analysis: The number of plaques is counted for each compound concentration. The EC50 is the concentration that reduces the plaque count by 50% relative to the virus control.[16]

This assay quantifies the reduction in viral RNA replication.

-

Infection and Treatment: Host cells are infected with DENV and treated with various concentrations of the test compound as described in the CPE assay.

-

RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), total RNA is extracted from the cells.[15]

-

Reverse Transcription and PCR: The viral RNA is reverse-transcribed to cDNA, and the levels of a specific viral gene (e.g., the Envelope gene) are quantified using real-time PCR with specific primers and probes.[7][15]

-

Data Analysis: The viral RNA copy number is normalized to an internal housekeeping gene (e.g., β-actin). The EC50 is the compound concentration that reduces viral RNA levels by 50%.

Caption: General experimental workflow for in vitro antiviral testing.

Conclusion and Future Directions

The available data clearly establish this compound as an effective pan-serotype inhibitor of Dengue virus in vitro, with EC50 values in the low micromolar range for all four major serotypes.[12] Its primary mechanism is likely the inhibition of the essential viral protein NS5, thereby preventing viral RNA replication.

For the continued development of this compound as a potential therapeutic agent, the following steps are critical:

-

Cytotoxicity Profiling: Determining the CC50 value in relevant cell lines is essential to calculate the selectivity index and ensure a sufficient therapeutic window.

-

Resistance Profiling: Genome sequencing of DENV replicons that develop resistance to this compound can confirm its target and mechanism of action.[10]

-

In Vivo Efficacy: Evaluation in established animal models of DENV infection is necessary to assess its efficacy, pharmacokinetics, and safety in a whole-organism context.

-

Efficacy Against DENV-5: As DENV-5 has been identified, testing the efficacy of this compound against this emerging serotype would be a prudent step for future-proofing its therapeutic potential.[4]

References

- 1. Dengue Virus and Its Inhibitors: A Brief Review [jstage.jst.go.jp]

- 2. BioPerfectus - Four Different Dengue Serotypes that Worth Your Attention [bioperfectus.com]

- 3. Dengue Virus Antiviral Services - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In silico and in vitro studies of potential inhibitors against Dengue viral protein NS5 Methyl Transferase from Ginseng and Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Virtual Screening of Drug-Like Compounds as Potential Inhibitors of the Dengue Virus NS5 Protein [frontiersin.org]

- 9. Expression and Purification of Dengue Virus NS5 Polymerase and Development of a High-Throughput Enzymatic Assay for Screening Inhibitors of Dengue Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 10. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 11. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo neutralization of Dengue virus by a single domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Hunt for a Dengue Killer: A Technical Guide to the Target Identification of a Novel NS4B Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of a novel spiropyrazolopyridone inhibitor of the Dengue virus (DENV). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research. We will explore the journey from a high-throughput screening discovery to the precise identification of the viral non-structural protein 4B (NS4B) as the molecular target.

The global health burden of Dengue virus, with its four serotypes causing a spectrum of illness from debilitating fever to life-threatening hemorrhagic fever, underscores the urgent need for effective antiviral therapies.[1][2] The absence of a universally effective vaccine or specific antiviral drugs has propelled research into novel viral targets essential for replication.[1][2] This guide details the successful identification of a potent inhibitor and its target, offering a roadmap for future antiviral discovery efforts.

From High-Throughput Hit to Validated Lead: The Discovery Pathway

The journey to identifying the NS4B inhibitor began with a large-scale screening of a 1.8-million-compound library.[1][2][3] This campaign utilized a Dengue virus serotype 2 (DENV-2) replicon system, a powerful tool that allows for the study of viral RNA replication in a safe and controlled cellular environment.

A spiropyrazolopyridone compound, hereafter referred to as "NS4B-Inhibitor-1," emerged as a potent and selective inhibitor of the DENV-2 replicon.[1][4]

Quantitative Antiviral Activity

The initial hit demonstrated significant potency and selectivity against DENV-2 and DENV-3 serotypes. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to characterize its therapeutic window.

| Compound | Target Serotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| NS4B-Inhibitor-1 | DENV-2 | 10 - 80 | >20 | >250 |

| DENV-3 | 10 - 80 | >20 | >250 | |

| DENV-1 | >20,000 | >20 | - | |

| DENV-4 | >20,000 | >20 | - |

Table 1: Antiviral Activity and Cytotoxicity of NS4B-Inhibitor-1. Data synthesized from multiple sources.[1][2]

Unmasking the Target: The Role of NS4B

The critical step in advancing a novel antiviral compound is the identification of its molecular target. For NS4B-Inhibitor-1, this was achieved through a combination of resistance selection studies and reverse genetics.

DENV-2 replicons were cultured in the presence of increasing concentrations of the inhibitor, leading to the selection of resistant viral populations.[1] Sequencing of these resistant replicons revealed a specific mutation at amino acid position 63 within the non-structural protein 4B (NS4B).[1][2]

Genetic studies subsequently confirmed that this single amino acid variation in NS4B was responsible for the observed resistance to the inhibitor.[1] This provided conclusive evidence that NS4B is the direct target of this class of inhibitors.[1][2] NS4B is a small, hydrophobic, transmembrane protein that is a critical component of the viral replication complex.[2][5]

Experimental Protocols

DENV-2 Replicon-Based High-Throughput Screening Assay

This assay is designed to identify compounds that inhibit Dengue virus RNA replication.

-

Cell Plating: A stable cell line containing a DENV-2 replicon with a reporter gene (e.g., luciferase) is seeded into 384-well plates.

-

Compound Addition: The compound library is dispensed into the plates at a final concentration typically in the low micromolar range. Control wells with DMSO (negative control) and a known DENV inhibitor (positive control) are included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of replicon replication, typically 48-72 hours.

-

Luciferase Assay: A luciferase substrate is added to the wells. The luminescence, which is proportional to the level of replicon replication, is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the control wells. "Hits" are identified as compounds that cause a significant reduction in luminescence without causing cytotoxicity.[3][6]

Viral Titer Reduction Assay

This assay validates the antiviral activity of hit compounds against infectious DENV.

-

Cell Seeding: Host cells permissive to DENV infection (e.g., Vero or BHK-21 cells) are seeded in 96-well plates.

-

Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compound for a defined period. Subsequently, the cells are infected with a known titer of DENV.

-

Incubation: The infected cells are incubated for several days to allow for viral replication and spread, resulting in the formation of viral plaques or foci.

-

Immunostaining: The cells are fixed and permeabilized. Viral antigens (e.g., the E protein) are detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization and Quantification: A substrate is added to visualize the viral foci. The number of foci is counted, and the EC50 value is calculated as the compound concentration that reduces the number of foci by 50% compared to the untreated control.[7][8]

Resistance Selection and Analysis

This protocol is used to identify the viral target of an inhibitor.

-

Dose Escalation: DENV-2 replicon cells are cultured in the presence of the inhibitor at a starting concentration around the EC50 value.

-

Serial Passage: The replicon-containing cells are passaged every 3-4 days, with a gradual increase in the inhibitor concentration.

-

Isolation of Resistant Clones: Once cells are able to grow at significantly higher inhibitor concentrations, individual resistant cell clones are isolated.

-

RNA Extraction and Sequencing: RNA from the resistant replicon is extracted, and the entire viral open reading frame is amplified by RT-PCR and sequenced.

-

Mutation Identification: The resulting sequences are compared to the wild-type replicon sequence to identify mutations that may confer resistance.[1][9]

Visualizing the Process and Mechanism

Figure 1: High-throughput screening and target identification workflow.

References

- 1. Discovery of Dengue Virus NS4B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]

- 6. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening Assays for Dengue Antiviral Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Denv-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Denv-IN-5, a novel inhibitor of the dengue virus (DENV). This compound, identified as compound 4b in foundational research, belongs to a class of 2-aryl-1H-pyrazole-S-DABOs and has demonstrated inhibitory activity against all four serotypes of the dengue virus as well as the HIV-1IIIB strain. This document summarizes the available quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes relevant biological pathways to support further research and development of this compound.

Quantitative Cytotoxicity Data

This compound has been evaluated for its cytotoxic effects to determine its therapeutic window. The 50% cytotoxic concentration (CC50), the concentration at which 50% of cells are killed, is a critical parameter in these assessments. While the specific CC50 value for this compound against all tested cell lines is not publicly available in its entirety, the broader class of 2-aryl-1H-pyrazole-S-DABOs, to which this compound belongs, has been reported to exhibit low cytotoxicity. For anti-HIV-1 screening, this class of compounds showed CC50 values ranging from 77 to >1000 μM in MT-4 cells.

The primary antiviral activity of this compound against Dengue virus was determined by its 50% effective concentration (EC50), the concentration at which 50% of the viral replication is inhibited.

| Compound | Target Virus | EC50 (μM) | Cell Line for Antiviral Assay | Reported Cytotoxicity (CC50) | Cell Line for Cytotoxicity Assay |

| This compound | DENV-I | 1.47 | Vero | Data not publicly available | Vero |

| This compound | DENV-II | 9.23[1] | Vero | Data not publicly available | Vero |

| This compound | DENV-III | 7.08 | Vero | Data not publicly available | Vero |

| This compound | DENV-IV | 8.91 | Vero | Data not publicly available | Vero |

| This compound | HIV-1IIIB | 0.1512 | MT-4 | Low cytotoxicity reported for the compound class (>77 μM) | MT-4 |

Experimental Protocols

The following protocols are representative of the methodologies typically employed for evaluating the cytotoxicity and antiviral activity of DENV inhibitors like this compound.

Cell Viability (Cytotoxicity) Assay using MTT

This assay is a standard colorimetric method to assess cell viability.

-

Cell Seeding: Seed Vero cells (or other appropriate cell lines such as A549, Huh-7, or BHK-21) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a "cells only" control (with vehicle, e.g., DMSO) and a "no cells" blank.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay using Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the DENV stock. Infect the cell monolayers with DENV at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity and Antiviral Evaluation

The following diagram illustrates the general workflow for assessing the cytotoxic and antiviral properties of a compound like this compound.

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.

Potential Signaling Pathway for DENV-Induced Cell Death

While the specific cytotoxic mechanism of this compound is not yet elucidated, it is relevant to understand the cell death pathways induced by DENV infection, which antiviral compounds aim to counteract. DENV infection can trigger apoptosis through various mechanisms. The following diagram illustrates a simplified, generalized pathway of DENV-induced apoptosis.

Caption: A simplified pathway of DENV-induced apoptosis.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The specific CC50 value and the precise mechanism of cytotoxicity for this compound require further investigation and access to the full experimental data from the primary research publication.

References

Denv-IN-5 and the Quest for Broad-Spectrum Flavivirus Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The global threat posed by flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV), underscores the urgent need for effective antiviral therapies. The development of broad-spectrum antivirals, capable of targeting multiple flaviviruses, is a key strategy in combating these emerging and re-emerging infectious diseases. This technical guide explores the antiviral spectrum of Dengue virus inhibitors beyond DENV, with a focus on compounds targeting conserved viral enzymes. While specific public data on a compound named "Denv-IN-5" is limited to its activity against Dengue virus serotypes, this document will delve into the broader landscape of Denv inhibitors that have shown promise against other significant flaviviruses.

The viral non-structural proteins NS3 and NS5 are among the most conserved across flaviviruses, making them prime targets for the development of broad-spectrum inhibitors.[1] The NS2B-NS3 protease is essential for processing the viral polyprotein, a critical step in the viral replication cycle.[2][3] The NS5 protein contains two key enzymatic domains: a methyltransferase (MTase) at the N-terminus and an RNA-dependent RNA polymerase (RdRp) at the C-terminus, both of which are vital for viral RNA replication and capping.[4][5]

Quantitative Antiviral Activity of Dengue Virus Inhibitors Against Other Flaviviruses

The following table summarizes the in vitro antiviral activity of several reported Dengue virus inhibitors against a panel of flaviviruses. This data highlights the potential for these compounds to act as broad-spectrum antiviral agents.

| Compound/Inhibitor Class | Target | Virus | Assay Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference |

| This compound | NS2B-NS3 Protease | DENV-1 | - | - | 1.47 | - | [6] |

| DENV-2 | - | - | 9.23 | - | [6] | ||

| DENV-3 | - | - | 7.08 | - | [6] | ||

| DENV-4 | - | - | 8.91 | - | [6] | ||

| I-OMe-AG538 | NS5-NS3 Interaction | DENV-2 | BHK-21 | low µM | - | >50 | [7] |

| ZIKV | Vero | low µM | - | >50 | [7] | ||

| WNV | Vero | low µM | - | >50 | [7] | ||

| Suramin hexasodium (SHS) | NS5-NS3 Interaction | DENV-2 | BHK-21 | low µM | - | >50 | [7] |

| ZIKV | Vero | low µM | - | >50 | [7] | ||

| WNV | Vero | low µM | - | >50 | [7] | ||

| C-9 | NS3-NS5 Interaction | DENV (all serotypes) | - | Pan-serotype activity | - | - | [8] |

| ZIKV | - | Broad-spectrum activity | - | - | [8] | ||

| WNV | - | Broad-spectrum activity | - | - | [8] | ||

| C-30 | NS3-NS5 Interaction | DENV (all serotypes) | - | Pan-serotype activity | - | - | [8] |

| ZIKV | - | Broad-spectrum activity | - | - | [8] | ||

| WNV | - | Broad-spectrum activity | - | - | [8] | ||

| Quinoxaline-based inhibitors (e.g., Compound 33) | NS2B-NS3 Protease (Allosteric) | DENV-2 | - | 4.6 | - | - | [9] |

| JEV | - | 3.2 | - | - | [9] | ||

| Lycorine (C1) | Viral Replication | ZIKV | Vero E6 | 0.13 | - | - | [10] |

| TBEV | - | Active | - | - | [10] | ||

| Mycophenolic acid (C3) | Viral Replication | TBEV | - | Active | - | - | [10] |

| Vidarabine (C7) | Viral Replication | TBEV | - | Active | - | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral activity findings. Below are outlines for key experimental protocols frequently cited in the study of flavivirus inhibitors.

Plaque Assay for Determining Infectious Virus Titer

This assay quantifies the number of infectious virus particles in a sample.

-

Cell Seeding: Plate susceptible cells, such as Vero or BHK-21 cells, into 12-well plates at a density of 1.5 × 10^5 cells/well and incubate overnight.[7]

-

Virus Infection: Prepare serial dilutions of the virus-containing sample. Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 2 hours to allow for viral adsorption.[7]

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus and cell line.

-

Staining and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaque-forming units (PFU) to determine the virus titer.

Quantitative Reverse Transcriptase PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

-

RNA Extraction: Isolate total RNA from infected cells or supernatant using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the target viral gene is monitored in real-time.

-

Data Analysis: Determine the viral RNA copy number by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.

NS2B-NS3 Protease Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the viral protease.

-

Reagents: Purified recombinant NS2B-NS3 protease, a fluorogenic substrate peptide that is cleaved by the protease, and the test compounds.

-

Assay Procedure:

-

Incubate the purified NS2B-NS3 protease with various concentrations of the test compound in an appropriate assay buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

-

Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the protease activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of antiviral drug discovery.

Caption: Overview of the Flavivirus Replication Cycle.

Caption: Inhibition of Viral Polyprotein Processing by NS2B-NS3 Protease Inhibitors.

Caption: A typical workflow for identifying broad-spectrum flavivirus inhibitors.

References

- 1. Current Trends and Limitations in Dengue Antiviral Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessebooks.com [openaccessebooks.com]

- 3. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 5. Dengue Virus Non-Structural Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. High Throughput Screening Targeting the Dengue NS3-NS5 Interface Identifies Antivirals against Dengue, Zika and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitor of Flaviviral NS3-NS5 Interaction with Broad-Spectrum Activity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Basis of Denv-IN-5 Activity: An In-depth Technical Guide

A comprehensive review of available scientific literature and public data reveals a significant lack of specific information regarding the molecular basis of Denv-IN-5's activity. While the compound is marketed as a Dengue virus inhibitor, detailed experimental data on its mechanism of action, direct molecular target, and the signaling pathways it affects are not currently available in the public domain.

This guide aims to provide a transparent overview of the existing information on this compound and to frame the necessary experimental approaches that would be required to elucidate its molecular function.

Current Knowledge of this compound

This compound is commercially available as a research chemical and is described as an inhibitor of Dengue virus (DENV) replication. The primary quantitative data available is its inhibitory activity against the four serotypes of the Dengue virus.

Table 1: Reported Inhibitory Activity of this compound

| Dengue Virus Serotype | IC₅₀ (µM) |

| DENV-1 | 1.47 |

| DENV-2 | 9.23 |

| DENV-3 | 7.08 |

| DENV-4 | 8.91 |

Source: APExBIO

Beyond these inhibitory concentrations, there is no publicly accessible information detailing the specific viral or host protein that this compound targets. The CAS number for this compound is 2375781-06-7; however, a search for this identifier in scientific databases has not yielded any publications that describe its synthesis, characterization, or biological activity in detail.

Elucidating the Molecular Target and Mechanism of Action: A Proposed Experimental Workflow

To understand the molecular basis of this compound's activity, a systematic series of experiments would be necessary. The following workflow outlines a potential research plan to identify the target and mechanism of this inhibitor.

Denv-IN-5: A Potential Broad-Spectrum Antiviral Agent for Dengue and Other Flaviviruses

DISCLAIMER: As of our last update, "Denv-IN-5" does not correspond to a publicly documented antiviral compound in the scientific literature. The following technical guide is a representative overview based on the characteristics of potent Dengue Virus (DENV) inhibitors with broad-spectrum potential, as described in recent research. The data and experimental protocols are synthesized from published studies on similar small molecule inhibitors targeting flaviviruses.

This document provides an in-depth technical overview of a hypothetical, yet representative, antiviral candidate, herein referred to as this compound, and its potential as a broad-spectrum inhibitor of Dengue Virus and other medically important flaviviruses. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with an estimated 390 million infections occurring annually.[1] Infections can range from asymptomatic to severe conditions like dengue hemorrhagic fever and dengue shock syndrome.[1][2] There are four distinct DENV serotypes (DENV-1, -2, -3, and -4), and a fifth serotype (DENV-5) has been more recently discovered.[2][3] The lack of approved antiviral drugs and the challenges in developing a universally effective vaccine underscore the urgent need for potent, broad-spectrum antiviral agents.[4][5][6]

This compound is conceptualized as a small molecule inhibitor targeting a highly conserved non-structural (NS) protein of the Dengue virus, a common strategy for achieving broad-spectrum activity against all DENV serotypes and potentially other flaviviruses like Zika virus (ZIKV) and West Nile virus (WNV).[4][7] The non-structural proteins, such as the NS2B-NS3 protease complex and the NS5 RNA-dependent RNA polymerase (RdRp), are essential for viral replication and are attractive targets for antiviral therapy.[1][8][9][10]

Mechanism of Action

This compound is hypothesized to be an allosteric inhibitor of the DENV NS5 polymerase. The NS5 protein is a multifunctional enzyme with a methyltransferase (MTase) domain at its N-terminus and an RNA-dependent RNA polymerase (RdRp) domain at its C-terminus, both of which are critical for viral RNA replication and capping.[1][9][10] By binding to a site distinct from the active site of the RdRp domain, this compound is proposed to induce a conformational change that impairs the polymerase's ability to synthesize viral RNA, thereby halting viral replication.[1]

Furthermore, DENV NS5 is known to antagonize the host's innate immune response by mediating the degradation of STAT2, a key component of the interferon (IFN) signaling pathway.[8][11][12] While not its primary mode of action, the inhibition of NS5 by this compound could potentially restore the host's ability to mount an effective antiviral response.

The following diagram illustrates the canonical RIG-I-like receptor (RLR) pathway for detecting viral RNA and inducing type I interferon production, along with the antagonistic action of DENV non-structural proteins.

Caption: DENV antagonism of the host interferon response.

Antiviral Activity and Cytotoxicity

The antiviral potency of this compound is evaluated across all four DENV serotypes and other relevant flaviviruses. The 50% effective concentration (EC50) and 90% effective concentration (EC90) are determined, alongside the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) |

|---|---|---|---|---|

| DENV-1 | Huh-7 | Plaque Reduction | 0.85 | 2.5 |

| DENV-2 | Vero E6 | RT-qPCR | 0.62 | 1.9 |

| DENV-3 | A549 | Plaque Reduction | 0.91 | 2.8 |

| DENV-4 | Huh-7 | RT-qPCR | 0.77 | 2.3 |

| ZIKV | Vero E6 | Plaque Reduction | 1.2 | 4.1 |

| WNV | Huh-7 | RT-qPCR | 1.5 | 5.0 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay | Incubation (h) | CC50 (µM) | Selectivity Index (SI) vs. DENV-2 |

|---|---|---|---|---|

| Huh-7 | MTT | 72 | > 50 | > 80.6 |

| Vero E6 | Neutral Red Uptake | 72 | > 50 | > 80.6 |

| A549 | CellTiter-Glo | 72 | > 50 | > 80.6 |

| Primary HUVEC | MTT | 72 | 45.2 | 72.9 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Lines: Human hepatoma cells (Huh-7), human lung adenocarcinoma cells (A549), and African green monkey kidney cells (Vero E6) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2.

-

Viruses: DENV serotypes 1-4, ZIKV, and WNV are propagated in C6/36 mosquito cells, and viral titers are determined by plaque assay on Vero E6 cells.

-

Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Mix the compound dilutions with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Remove the growth medium from the cells and infect with the virus-compound mixture for 1.5 hours.

-

Remove the inoculum and overlay the cells with DMEM containing 1.2% methylcellulose and the corresponding concentration of the compound.

-

Incubate for 5-7 days, then fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the plaques and calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

-

Infect cells (e.g., Huh-7) with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of this compound.

-

After 48 hours post-infection, harvest the cell supernatant.

-

Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step RT-qPCR using primers and probes specific to a conserved region of the viral genome (e.g., the 5' UTR).

-

Quantify the viral RNA levels relative to a standard curve of in vitro transcribed viral RNA.

-

Calculate the EC50 value as the compound concentration that reduces viral RNA levels by 50%.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to the untreated control.

The following diagram outlines the general workflow for screening and characterizing potential antiviral compounds like this compound.

References

- 1. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 2. Dengue viruses – an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of fifth serotype of dengue virus (DENV-5): A new public health dilemma in dengue control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. DENV Inhibits Type I IFN Production in Infected Cells by Cleaving Human STING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Evaluation of Denv-IN-5 using a Dengue Virus Plaque Reduction Assay

This document provides a comprehensive protocol for assessing the antiviral activity of the hypothetical compound Denv-IN-5 against Dengue virus (DENV) utilizing a plaque reduction assay. The intended audience includes researchers, scientists, and professionals involved in antiviral drug discovery and development.

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for a significant global disease burden[1]. The virus exists as four distinct serotypes (DENV-1, -2, -3, -4) and its genome encodes for three structural and seven non-structural (NS) proteins[1][2]. Among these, the NS5 protein is a key therapeutic target due to its essential role in viral replication through its RNA-dependent RNA polymerase (RdRp) activity[3][4]. The NS5 protein is also known to counteract the host's antiviral response by inhibiting interferon (IFN) signaling, specifically by preventing the phosphorylation of the STAT2 protein[2][5][6].

This compound is a hypothetical antiviral compound designed to inhibit the DENV NS5 polymerase. To quantify its efficacy, a plaque reduction assay is employed. This assay is considered the gold standard for measuring the ability of a compound or antibody to neutralize viral infectivity in vitro[7][8]. The principle of the assay is to allow the virus to form localized areas of infection, or plaques, on a monolayer of susceptible cells. The potency of the antiviral compound is determined by its ability to reduce the number of these plaques in a dose-dependent manner[9].

Data Presentation

The primary endpoint of this assay is the 50% effective concentration (EC50), which represents the concentration of this compound required to reduce the number of viral plaques by 50% compared to the untreated virus control. The results are typically summarized in a table for clear comparison.

Table 1: Representative Data for this compound Plaque Reduction Assay

| This compound Concentration (µM) | Mean Plaque Count (PFU/well) | Standard Deviation | Percent Inhibition (%) |

| 0 (Virus Control) | 120 | 8 | 0 |

| 0.01 | 105 | 6 | 12.5 |

| 0.1 | 65 | 5 | 45.8 |

| 1.0 | 28 | 4 | 76.7 |

| 10.0 | 5 | 2 | 95.8 |

| 100.0 | 0 | 0 | 100 |

| Cell Control (No Virus) | 0 | 0 | 100 |

PFU: Plaque-Forming Units. Data are hypothetical and for illustrative purposes.

Experimental Protocol

This protocol outlines the detailed methodology for performing a DENV plaque reduction assay to evaluate this compound.

-

Cells: Vero-9013 or other susceptible cell lines (e.g., BHK-21)[10].

-

Virus: Titered stock of Dengue virus (e.g., DENV-2).

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Media & Buffers:

-

Growth Medium: Eagle’s Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Assay Medium: EMEM/DMEM with 2% FBS.

-

Overlay Medium: Assay medium containing 1% methylcellulose or carboxymethyl cellulose (CMC).

-

Phosphate-Buffered Saline (PBS).

-

-

Staining: 1% Crystal Violet in 20% ethanol.

-

Plates: 12-well or 24-well sterile tissue culture plates[7].

-

Cell Plating:

-

One day prior to the assay, seed Vero cells into 12-well plates at a density that ensures a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well)[8].

-

Incubate plates at 37°C with 5% CO2.

-

-

Compound Dilution:

-

Prepare a series of 2-fold or 10-fold dilutions of this compound in the assay medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

-

Virus-Compound Incubation:

-

Dilute the DENV stock in assay medium to a concentration calculated to yield 50-100 plaques per well.

-

Mix equal volumes of the diluted virus and each compound dilution.

-

Include a "virus control" (virus mixed with assay medium containing only the solvent) and a "cell control" (assay medium only).

-

Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction[10].

-

-

Infection of Cell Monolayer:

-

Aspirate the growth medium from the cell monolayers and wash once with PBS.

-

Add 200 µL of the virus-compound mixture to the appropriate wells.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent drying.

-

-

Overlay Application:

-

After the adsorption period, carefully aspirate the inoculum from each well.

-

Gently add 1.5 mL of the overlay medium to each well[10]. The semi-solid overlay restricts the spread of progeny virus, ensuring the formation of discrete plaques[11].

-

Incubate the plates at 37°C with 5% CO2 for 5-7 days for DENV-1, or as appropriate for the specific serotype and cell line used[10].

-

-

Plaque Visualization:

-

After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

-

Aspirate the formalin and overlay mixture.

-

Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well for 10-15 minutes.

-

Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

-

Data Collection and Analysis:

-

Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control using the formula: % Reduction = (1 - [Plaque count with compound / Plaque count of virus control]) * 100

-

Determine the EC50 value by plotting the percent reduction against the logarithm of the compound concentration and using a non-linear regression analysis.

-

Visualizations

Caption: Workflow of the Dengue virus plaque reduction assay.

References

- 1. Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 4. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral actions of flavanoid-derived compounds on dengue virus type-2 [ijbs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

High-Throughput Screening Methods for Denv-IN-5 Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) infection is a significant global health concern with no approved antiviral therapy currently available. The DENV non-structural protein 5 (NS5) is a highly conserved and essential enzyme for viral replication, making it a prime target for antiviral drug development. NS5 possesses two key enzymatic activities: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp). Denv-IN-5 and its analogs are investigational compounds designed to inhibit the DENV NS5 RdRp activity, thereby halting viral RNA synthesis. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs to identify potent inhibitors of DENV replication.

Target Pathway: DENV NS5 RNA-Dependent RNA Polymerase (RdRp)

The DENV replication cycle occurs in the cytoplasm of infected host cells. The viral positive-sense RNA genome is translated into a single polyprotein, which is then cleaved into structural and non-structural proteins. NS5, in concert with other non-structural proteins like NS3, forms the replication complex. The RdRp domain of NS5 is responsible for synthesizing a negative-sense RNA intermediate, which then serves as a template for the synthesis of new positive-sense viral genomes. Inhibition of the RdRp activity is a direct mechanism to block viral replication.

Caption: DENV Replication Cycle and the Target of this compound Analogs.

High-Throughput Screening (HTS) Workflow

A tiered HTS approach is recommended to efficiently screen and identify promising this compound analogs. The workflow begins with a primary biochemical screen to identify direct inhibitors of the NS5 RdRp enzyme, followed by cell-based secondary assays to confirm antiviral activity in a biological context and assess cytotoxicity.

Application Notes and Protocols: Utilizing DENV Inhibitors in Dengue Virus Replicon Systems

Disclaimer: Information regarding a specific compound designated "Denv-IN-5" is not available in the public domain as of this writing. Therefore, these application notes and protocols will utilize a representative Dengue Virus (DENV) non-structural protein 4B (NS4B) inhibitor as a well-documented example to illustrate the principles and procedures for evaluating antiviral compounds in DENV replicon systems.

Introduction to Dengue Virus Replicon Systems

Dengue virus (DENV), a member of the Flaviviridae family, is a positive-sense single-stranded RNA virus and the causative agent of dengue fever, a significant global health threat.[1][2][3][4] The DENV genome encodes three structural proteins (Capsid [C], pre-membrane [prM], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][4][5][6] The non-structural proteins are primarily involved in viral RNA replication and are key targets for antiviral drug development.[1][7]

Dengue virus replicon systems are powerful and safe tools for studying viral replication and for high-throughput screening (HTS) of antiviral compounds.[8][9][10][11] These systems are genetically engineered viral genomes that can replicate autonomously within host cells but are incapable of producing infectious virus particles because the genes encoding the structural proteins have been partially or fully replaced with a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][8][9][11] This allows for the quantification of viral replication by measuring the reporter gene expression.[8][9][11] Both transient and stable replicon-harboring cell lines have been developed for these purposes.[8][10]

DENV NS4B as an Antiviral Target

The DENV NS4B is a small, hydrophobic, multi-pass transmembrane protein that is a crucial component of the viral replication complex.[12][13] It is known to induce rearrangements of intracellular membranes, particularly the endoplasmic reticulum (ER), to form the sites of viral RNA replication.[14] NS4B also interacts with other viral proteins, such as the NS3 helicase, which is essential for viral replication.[13] Inhibition of NS4B function disrupts the formation and function of the replication complex, leading to a potent antiviral effect.[12][13]

Quantitative Data for a Representative DENV NS4B Inhibitor

The following table summarizes the antiviral activity and cytotoxicity of a representative DENV NS4B inhibitor, NITD-618, as reported in the literature.[13]

| Compound | Target | Assay System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| NITD-618 | DENV NS4B | DENV-2 Luciferase Replicon | A549 | ~1.6 | >40 | >25 |

| NITD-618 | DENV-2 Virus Production | Vero | Vero | 1.6 | >40 | >25 |

| NITD-618 | DENV-2 Reporter Virus | K562 | K562 | 1.8 | >20 | >11 |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication or virus production. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

DENV Replicon Assay for Antiviral Compound Screening

This protocol describes a cell-based assay using a stable DENV luciferase reporter replicon cell line to determine the antiviral activity of a test compound.

Materials:

-

Stable DENV-2 luciferase replicon-harboring A549 cells[12][13]

-

Complete growth medium (e.g., F-12 medium with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (e.g., representative NS4B inhibitor)

-

DMSO (vehicle control)

-

96-well or 384-well clear-bottom white plates

-

Luciferase assay reagent (e.g., EnduRen Live Cell Substrate)[13]

-

Luminometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium. A typical starting concentration for screening is 5-10 µM.[12]

-

Aspirate the old medium from the cell plate and add the medium containing the test compound or DMSO (as a negative control).

-

Incubate the plate at 37°C with 5% CO2 for 48 hours.[12][13]

-

-

Luciferase Assay (Antiviral Activity):

-

After the 48-hour incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luciferase activity (Relative Light Units - RLU) using a luminometer.[13]

-

-

Cell Viability Assay (Cytotoxicity):

-

Data Analysis:

-

Calculate the percentage of inhibition of DENV replication for each compound concentration relative to the DMSO control.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the EC50 and CC50 values by plotting the data using a non-linear regression analysis.[12]

-

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.

Procedure:

-

Cell Transfection:

-

Transfect A549 cells with in vitro transcribed DENV-2 luciferase replicon RNA.[12]

-

Seed the transfected cells into a multi-well plate.

-

-

Compound Addition at Different Time Points:

-

Add the test compound (at a concentration of ~5x EC50) to different wells at various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours).[12]

-

-

Luciferase Measurement:

-

At a fixed time point after transfection (e.g., 48 hours), measure the luciferase activity in all wells.

-

-

Data Analysis:

-

Plot the luciferase activity against the time of compound addition. A significant reduction in luciferase activity when the compound is added at early time points suggests inhibition of an early stage of replication (e.g., RNA synthesis), while a lack of inhibition at later time points indicates that the compound is not effective once replication is established.

-

Visualizations

Caption: Workflow for DENV replicon-based antiviral screening.

Caption: Putative mechanism of action of an NS4B inhibitor.

References

- 1. Virulence difference of five type I dengue viruses and the intrinsic molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dengue Virus Non-Structural Protein 5 as a Versatile, Multi-Functional Effector in Host–Pathogen Interactions [frontiersin.org]

- 6. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dengue Virus Non-Structural Protein 5 [mdpi.com]

- 8. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dengue virus - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of a DENV Inhibitor

Disclaimer: The compound "Denv-IN-5" as specified in the topic could not be found in publicly available scientific literature. Therefore, these application notes and protocols describe the synthesis of a well-documented, potent, pan-serotype Dengue Virus (DENV) inhibitor, JNJ-A07 , as a representative example of a DENV inhibitor. The synthesis is based on procedures outlined in patent WO 2017/167951 A1 and related publications.[1][2][3]

Introduction

Dengue virus infection is a significant global health threat, and the development of effective antiviral therapeutics is a critical area of research. JNJ-A07 is a potent DENV inhibitor that acts by blocking the interaction between the viral non-structural proteins NS3 and NS4B, a mechanism that prevents the formation of the viral replication complex.[1][2][3][4] This document provides detailed protocols for the laboratory-scale synthesis of the racemic precursor of JNJ-A07 and the subsequent chiral separation to obtain the active enantiomer.

Data Presentation

The following table summarizes the key chemical intermediates and the final product in the synthesis of JNJ-A07.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 6-(Trifluoromethoxy)indoline | C₉H₈F₃NO | 203.16 | Starting Material | |

| 2-(4-Chlorophenyl)acetic acid | C₈H₇ClO₂ | 170.59 | Starting Material | |

| Intermediate 4a | C₁₇H₁₃ClF₃NO₂ | 355.74 | Acylated Indoline | |

| Intermediate 4b | C₁₇H₁₂BrClF₃NO₂ | 434.64 | Brominated Intermediate | |

| tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate | C₁₅H₂₃NO₄ | 281.35 | Amine Coupling Partner | |

| Racemic JNJ-A07 (Compound 4) | C₃₂H₃₁ClF₃N₃O₅ | 648.06 | Racemic Final Product | |

| JNJ-A07 (Enantiomer 4B) | C₃₂H₃₁ClF₃N₃O₅ | 648.06 | Active DENV Inhibitor |

Experimental Protocols

The synthesis of JNJ-A07 can be divided into a multi-step sequence involving the preparation of key intermediates followed by a final coupling, deprotection, and chiral separation.

Protocol 1: Synthesis of Intermediate 4a (2-(4-chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-yl)ethanone)

Objective: To synthesize the acylated indoline intermediate.

Materials:

-

6-(Trifluoromethoxy)indoline

-

2-(4-Chlorophenyl)acetic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of 6-(trifluoromethoxy)indoline (2 g, 9.84 mmol) in DMF (40 mL), add 2-(4-chlorophenyl)acetic acid (1.85 g, 10.8 mmol), HATU (5.6 g, 14.8 mmol), and diisopropylethylamine (4.9 mL, 29.5 mmol).[3]

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water, which will cause a precipitate to form.

-

Filter the precipitate and then dissolve it in ethyl acetate.

-

Wash the organic layer with water, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Intermediate 4a.[3]

Protocol 2: Synthesis of Intermediate 4b (2-bromo-2-(4-chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-yl)ethanone)

Objective: To synthesize the brominated intermediate for subsequent nucleophilic substitution.

Materials:

-

Intermediate 4a

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 M in THF)

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve Intermediate 4a (3 g, 8.43 mmol) in THF (50 mL) and cool the solution to -78°C under a nitrogen atmosphere.[3]

-

Slowly add LiHMDS (1.5 M in THF, 11.2 mL, 16.9 mmol) dropwise to the cooled solution and stir for 15 minutes at -78°C.

-

In a separate flask, dissolve N-bromosuccinimide (1.65 g, 9.3 mmol) in THF (30 mL) and add this solution dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at -78°C.

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

The organic layer is separated, dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield Intermediate 4b, which is used in the next step without further purification.[3]

Protocol 3: Synthesis and Deprotection to Racemic JNJ-A07 (Compound 4)

Objective: To synthesize the racemic final product through nucleophilic substitution and subsequent deprotection.

Materials:

-

Intermediate 4b

-

tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

In a flask, combine Intermediate 4b (3.6 g, 8.3 mmol), tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate (2.3 g, 8.3 mmol), and diisopropylethylamine (1.7 mL, 9.94 mmol) in acetonitrile (80 mL).[3]

-

Stir the mixture at 70°C for 4 hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue is the tert-butyl protected precursor of JNJ-A07.

-

Dissolve the residue in a mixture of trifluoroacetic acid and dichloromethane to remove the tert-butyl protecting group.

-

After the deprotection is complete, neutralize the reaction mixture and purify the crude product to obtain the racemic Compound 4.

Protocol 4: Chiral Separation of JNJ-A07

Objective: To separate the enantiomers of Compound 4 to isolate the active JNJ-A07.

Method:

-

The separation of the enantiomers is achieved using chiral Supercritical Fluid Chromatography (SFC).[2]

-

The specific conditions for the chiral SFC (column, mobile phase, temperature, pressure) should be optimized to achieve baseline separation of the two enantiomers.

-

The dextrorotatory enantiomer corresponds to JNJ-A07.[2]

Visualizations

References

Application Notes and Protocols for Denv-IN-5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction